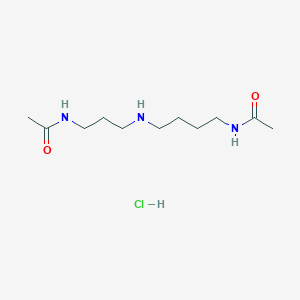

N1,N8-Diacetylspermidine hydrochloride

Description

Properties

IUPAC Name |

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKXLCKGDFFGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCNC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1,N8-Diacetylspermidine Hydrochloride: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of N1,N8-Diacetylspermidine hydrochloride, a key molecule in polyamine metabolism with significant implications for cancer research and diagnostics. This document details its fundamental chemical and physical characteristics, explores its biological role and associated signaling pathways, and furnishes detailed experimental protocols for its analysis.

Core Properties and Specifications

This compound is a diacetylated derivative of the naturally occurring polyamine spermidine (B129725).[1] It is an endogenous metabolite found in human urine and has garnered significant attention as a potential biomarker for various malignancies due to its elevated levels in cancer patients.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 178244-42-3 | [1][2] |

| Molecular Formula | C₁₁H₂₃N₃O₂ • HCl | [1][2] |

| Molecular Weight | 265.8 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | DMSO: 0.1 mg/mLPBS (pH 7.2): 10 mg/mLWater: 50 mg/mL | [1][3] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Biological Significance and Signaling Pathway

N1,N8-Diacetylspermidine is a product of polyamine catabolism, a tightly regulated process essential for normal cell growth, proliferation, and differentiation. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to spermidine. This acetylation is the first and rate-limiting step in the catabolism of spermidine and spermine. The acetylated polyamines are then either oxidized by polyamine oxidase (PAO) or exported from the cell.

Dysregulation of polyamine metabolism is a hallmark of cancer. Elevated levels of polyamines are often observed in cancer cells, where they contribute to tumor growth and proliferation. The increased activity of SSAT in cancer cells leads to higher levels of acetylated polyamines, including N1,N8-Diacetylspermidine, which are then excreted in the urine. This makes urinary N1,N8-Diacetylspermidine a promising non-invasive biomarker for cancer detection and monitoring.[4][5]

Quantitative Data

Elevated levels of N1,N8-Diacetylspermidine in urine have been reported in patients with various cancers, including colorectal, breast, and urogenital malignancies.[1][6] The table below summarizes representative quantitative findings.

Table 2: Urinary Levels of N1,N8-Diacetylspermidine in Health and Disease

| Condition | Analyte | Concentration (nmol/mg creatinine) | Sensitivity (%) | Specificity (%) | Reference |

| Healthy Controls | N1-acetylspermidine | < 4.0 | - | 95 | [2] |

| Colorectal Cancer | N1-acetylspermidine | Elevated | 50 | 95 | [2] |

| Colorectal Cancer | N1,N8-diacetylspermidine | Elevated | 36.3 | - | [6] |

| Breast Cancer | N1,N8-diacetylspermidine | Elevated | 14.2 | - | [6] |

| Urogenital Malignancies | N1,N8-diacetylspermidine | Significantly increased | - | - | [3] |

Note: The term "N1-acetylspermidine" in some studies may refer to a mixture of N1- and N8-isomers, while others differentiate them. "Diacetylspermidine" generally refers to the N1,N8 isoform.

Experimental Protocols

The quantification of N1,N8-Diacetylspermidine in biological samples, primarily urine, is crucial for its validation and application as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Quantification by ELISA

ELISA offers a high-throughput and sensitive method for the detection of N1,N8-Diacetylspermidine. Commercially available kits are available for the quantification of related acetylated polyamines. A general workflow is described below.

Methodology:

A competitive ELISA format is typically used.[7]

-

Sample Preparation: Urine samples are collected and centrifuged to remove particulates. For plasma or serum, a protein precipitation step may be necessary.

-

Derivatization: Samples, standards, and controls are derivatized to enable recognition by the specific antibody.

-

Assay Procedure:

-

A microtiter plate is coated with a capture antibody specific for the derivatized N1,N8-Diacetylspermidine.

-

The plate is blocked to prevent non-specific binding.

-

Derivatized samples, standards, and controls are added to the wells, along with a fixed amount of enzyme-labeled N1,N8-Diacetylspermidine.

-

During incubation, the sample/standard and the enzyme-labeled analyte compete for binding to the capture antibody.

-

The plate is washed to remove unbound components.

-

A substrate for the enzyme is added, leading to a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read on a plate reader.

-

-

Data Analysis: The concentration of N1,N8-Diacetylspermidine in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.

Quantification by HPLC or LC-MS/MS

HPLC and LC-MS/MS provide high specificity and sensitivity for the quantification of N1,N8-Diacetylspermidine and its isomers.

Methodology:

-

Sample Preparation:

-

Urine samples are centrifuged and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Pre-column derivatization with a fluorescent tag (e.g., dansyl chloride) or an agent that enhances ionization for MS detection is often performed.[8]

-

-

Chromatographic Separation:

-

A reversed-phase C18 column is commonly used.[8]

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]

-

-

Detection:

-

HPLC with Fluorescence Detection: If a fluorescent derivative is used, a fluorescence detector is employed for quantification.

-

LC-MS/MS: A mass spectrometer is used for detection, offering high selectivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.

-

Example Chromatographic Conditions:

-

Column: C18, 5 µm, 150 mm x 4.6 mm

-

Mobile Phase A: 0.1 M Ammonium Acetate

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high aqueous to a high organic phase.

-

Flow Rate: 1 mL/min

-

Detection: Fluorescence (with pre-column derivatization) or Mass Spectrometry.

Conclusion

This compound is a metabolite of significant interest in the field of cancer research. Its elevated urinary excretion in cancer patients positions it as a promising non-invasive biomarker. Accurate and reliable quantification of this molecule is paramount for its clinical validation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and utilize N1,N8-Diacetylspermidine in their work. Further research into its precise role in cancer progression and its utility in combination with other biomarkers will continue to be a valuable area of investigation.

References

- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]

- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N1,N8-Diacetylspermidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An overview of the endogenous metabolite N1,N8-diacetylspermidine (N1,N8-DiAcSpd), its biochemical significance, analytical methodologies for its detection, and its emerging role as a clinical biomarker.

N1,N8-diacetylspermidine is an endogenous polyamine metabolite that has garnered increasing attention in the scientific community for its potential as a biomarker in various pathological conditions, most notably in cancer.[1][2][3][4] This technical guide provides a comprehensive overview of N1,N8-DiAcSpd, including its metabolic pathways, quantitative data in biological matrices, detailed experimental protocols for its analysis, and its role in cellular signaling.

Introduction to Polyamine Metabolism and N1,N8-Diacetylspermidine

Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[5][6] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[7][8] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, where elevated polyamine levels are often observed.[5][6][7]

N1,N8-diacetylspermidine is a catabolic product of spermidine. The acetylation of polyamines is a critical step in their degradation and excretion pathway. This process is primarily mediated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1).[9][10][11] SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, and can further acetylate N1-acetylspermidine at the N8 position to form N1,N8-diacetylspermidine.[12] These acetylated derivatives are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO).[13]

The significance of N1,N8-DiAcSpd lies in its frequent and marked elevation in the urine and serum of patients with various malignancies, including urogenital, colorectal, breast, and lung cancers.[1][2][4][14] This has positioned N1,N8-DiAcSpd as a promising non-invasive biomarker for cancer detection, prognosis, and monitoring treatment response.[1][2]

Biochemical Pathways and Regulation

The metabolic pathway leading to the formation and degradation of N1,N8-diacetylspermidine is intrinsically linked to the overall polyamine metabolism.

// Biosynthesis Pathway Ornithine -> ODC [arrowhead=none]; ODC -> Putrescine [label=" ", color="#FBBC05"]; Putrescine -> SpdS [arrowhead=none]; AdoMet -> SpdS; SpdS -> Spermidine [label=" ", color="#FBBC05"]; Spermidine -> SpmS [arrowhead=none]; AdoMet -> SpmS; SpmS -> Spermine [label=" ", color="#FBBC05"];

// Catabolism Pathway Spermidine -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1_AcSpd [label=" Acetyl-CoA", color="#EA4335"]; N1_AcSpd -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1N8_DiAcSpd [label=" Acetyl-CoA", color="#EA4335"]; Spermine -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1_AcSpm [label=" Acetyl-CoA", color="#EA4335"];

N1_AcSpd -> APAO [arrowhead=none]; APAO -> Putrescine [label=" ", color="#34A853"]; N1_AcSpm -> APAO [arrowhead=none]; APAO -> Spermidine [label=" ", color="#34A853", style=dashed];

N1N8_DiAcSpd -> Excretion [style=dashed]; N1_AcSpd -> Excretion [style=dashed]; N1_AcSpm -> Excretion [style=dashed];

// Interconversion Spermine -> Spermidine [style=dashed, label=" SMOX"]; Spermidine -> Putrescine [style=dashed, label=" SMOX"]; } end_dot Caption: Polyamine Metabolism and N1,N8-Diacetylspermidine Formation.

The key regulatory enzyme, spermidine/spermine N1-acetyltransferase (SSAT1) , is highly inducible and plays a pivotal role in polyamine homeostasis.[9][11] Its expression and activity are stimulated by high intracellular concentrations of polyamines, creating a feedback loop to reduce polyamine levels.[9] Certain polyamine analogs can also induce SSAT1, leading to the depletion of natural polyamines, a strategy explored in cancer chemotherapy.[9] Another isoform, SSAT2, has been identified, but it exhibits poor activity towards polyamines and is not considered a significant contributor to their catabolism.[12][15]

Quantitative Data of N1,N8-Diacetylspermidine

The concentration of N1,N8-diacetylspermidine in biological fluids is a key parameter for its use as a biomarker. The following tables summarize quantitative data from various studies. It is important to note that values can vary depending on the analytical method, cohort characteristics, and sample handling procedures.

Table 1: N1,N8-Diacetylspermidine Levels in Human Urine

| Population | Condition | N1,N8-DiAcSpd Concentration | Reference |

| Healthy Individuals | - | Typically below normal limits | [1] |

| Cancer Patients | Urogenital Malignancies | Significantly increased | [1] |

| Cancer Patients | Various Cancers | Frequently and markedly increased | [2] |

| Cancer Patients | Colorectal Cancer | Sensitivity of 36.3% | [4] |

| Cancer Patients | Breast Cancer | Sensitivity of 14.2% | [4] |

Table 2: N1,N8-Diacetylspermidine Levels in Human Plasma/Serum

| Population | Condition | N1,N8-DiAcSpd Concentration | Reference |

| Healthy Individuals | - | 1.7 ± 0.6 nM | [16] |

| Cancer Patients with COVID-19 | Severe COVID-19 | Elevated | [17] |

| Healthy Individuals | - | Detected and quantified | [18] |

Experimental Protocols for N1,N8-Diacetylspermidine Analysis

Accurate and sensitive quantification of N1,N8-diacetylspermidine is crucial for its clinical application. The most common analytical techniques are based on chromatography coupled with mass spectrometry.

General Workflow for Sample Analysis

Sample Preparation

Urine:

-

Protocol 1 (General): Urine samples are often centrifuged to remove particulate matter. Depending on the subsequent analytical method, a simple dilution or a solid-phase extraction (SPE) step may be employed to concentrate the analyte and remove interfering substances.

-

Protocol 2 (for HPLC with derivatization): Acid hydrolysis may be performed to release conjugated polyamines, followed by neutralization and derivatization.

Plasma/Serum:

-

Protocol 1 (Protein Precipitation): A common method involves the addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. After centrifugation, the supernatant containing the metabolites is collected.

-

Protocol 2 (Liquid-Liquid Extraction - LLE): A two-step LLE has been described for the simultaneous determination of multiple polyamine metabolites, which helps to eliminate interfering compounds and reduce matrix effects.[18]

Chromatographic Separation and Mass Spectrometric Detection (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of N1,N8-diacetylspermidine.

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used. A C18 column is commonly employed with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and a stable isotope-labeled internal standard are monitored.

-

Example MRM transition: While specific transitions depend on the instrument and conditions, a representative transition for N1,N8-diacetylspermidine could be monitored.[19]

-

Derivatization for HPLC with Fluorescence Detection

For high-performance liquid chromatography (HPLC) with fluorescence detection, a derivatization step is necessary to render the polyamines fluorescent.

-

Derivatizing Agent: Dansyl chloride is a common derivatizing agent.[20]

-

Procedure: The sample extract is mixed with a dansyl chloride solution in an alkaline buffer (e.g., sodium bicarbonate) and incubated. The reaction is then stopped, and the derivatized polyamines are extracted into an organic solvent (e.g., toluene) before injection into the HPLC system.

-

Separation: Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water is used to separate the dansylated polyamines.[20]

Role in Signaling and Disease

The primary clinical significance of N1,N8-diacetylspermidine is its association with cancer.[1][2] Its elevated levels are thought to reflect the increased polyamine turnover in cancer cells.[7] The induction of SSAT1, leading to increased production and excretion of acetylated polyamines, is a mechanism by which cells attempt to reduce the high intracellular polyamine concentrations that are necessary for rapid proliferation.[5][9]

While a direct signaling role for N1,N8-diacetylspermidine itself is not well-established, its precursor, spermidine, and the broader polyamine metabolic pathway are implicated in various cellular processes, including:

-

Cell Proliferation and Growth: Polyamines are essential for these processes, and their dysregulation is a key feature of cancer.[5][7]

-

Autophagy: Polyamines are known to regulate autophagy, a cellular process for degrading and recycling cellular components.

-

Immune Response: Recent studies suggest that polyamines can modulate the anti-tumor immune response.[6][8]

Future Perspectives

N1,N8-diacetylspermidine holds considerable promise as a non-invasive biomarker for cancer. Future research will likely focus on:

-

Clinical Validation: Large-scale clinical studies are needed to validate its diagnostic and prognostic utility for specific cancer types.

-

Combination Biomarkers: Its performance may be enhanced when used in combination with other biomarkers.

-

Therapeutic Targeting: The polyamine catabolic pathway, including the enzymes SSAT1 and APAO, represents a potential target for cancer therapy. Understanding the dynamics of N1,N8-diacetylspermidine levels in response to such therapies could be crucial for monitoring treatment efficacy.

References

- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of urinaryN1,N8-diacetylspermidine andN1,N12-diacetylspermine as indicators of neoplastic diseases | Semantic Scholar [semanticscholar.org]

- 4. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Polyamine metabolism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Circulating acetylated polyamines correlate with Covid-19 severity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 20. Separation of N1- and N8-acetylspermidine isomers by reversed-phase column liquid chromatography after derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N8-Diacetylspermidine: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725), which has emerged from relative obscurity to become a significant molecule of interest in clinical and biomedical research. Initially identified as a minor component in human urine, its role as a biomarker, particularly in the context of various malignancies, has garnered substantial attention. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to N1,N8-diacetylspermidine. It details the metabolic pathways governing its synthesis and degradation, presents quantitative data on its levels in physiological and pathological states, and outlines the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of polyamines and their clinical applications.

Discovery and History

The journey of N1,N8-diacetylspermidine from an unknown metabolite to a promising biomarker is rooted in the broader history of polyamine research, which began as early as 1678 with Antonie van Leeuwenhoek's observation of spermine (B22157) crystals in human semen[1][2]. However, the elucidation of the more complex aspects of polyamine metabolism, including their acetylation, occurred much more recently.

The formal identification of N1,N8-diacetylspermidine as a naturally occurring metabolite in humans was a significant advancement in the field. A pivotal study by Hiramatsu et al. in 1995 was among the first to definitively demonstrate the presence of N1,N8-diacetylspermidine, alongside N1,N12-diacetylspermine, as a regular constituent in the urine of healthy individuals.[3] This research laid the groundwork for understanding the baseline physiological levels of this compound.

Subsequent research quickly pivoted to exploring the clinical utility of these diacetylated polyamines. It was observed that the urinary excretion of N1,N8-diacetylspermidine was significantly increased in patients with various types of cancer, including urogenital malignancies.[3][4] This discovery sparked a wave of investigations into its potential as a non-invasive tumor marker. Further studies have since explored its utility in the diagnosis and prognosis of a range of cancers, including colorectal and breast cancer.[5][6] The development of specific analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA), has been instrumental in advancing this research.[7][8]

Metabolic Pathways

The metabolism of N1,N8-diacetylspermidine is intricately linked to the broader polyamine metabolic pathway. The formation and degradation of this molecule are governed by the activity of specific enzymes that regulate the overall polyamine pool within the body.

Synthesis of N1,N8-Diacetylspermidine

The synthesis of N1,N8-diacetylspermidine is a critical step in the catabolism of spermidine. The key enzyme responsible for this transformation is spermidine/spermine N1-acetyltransferase (SSAT) . SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 amino groups of spermidine. This acetylation process is a rate-limiting step in polyamine catabolism and is tightly regulated.[9]

The acetylation of spermidine to N1,N8-diacetylspermidine serves two primary purposes: it marks the polyamine for degradation or facilitates its export from the cell, thereby playing a crucial role in maintaining polyamine homeostasis.

Degradation and Excretion

Once formed, N1,N8-diacetylspermidine can be further metabolized or excreted from the body, primarily through the urine. The enzyme N1-acetylpolyamine oxidase (APAO) can oxidize monoacetylated polyamines. While its direct action on diacetylated forms is less characterized, the overall catabolic pathway leads to the breakdown of these molecules. The high levels of N1,N8-diacetylspermidine found in the urine of cancer patients are thought to be a result of increased polyamine biosynthesis and catabolism within tumor cells, leading to an overflow of these acetylated byproducts into circulation and subsequent renal clearance.

Quantitative Data

The concentration of N1,N8-diacetylspermidine in biological fluids, particularly urine, is a key indicator of its potential clinical utility. The following tables summarize quantitative data from various studies, comparing the levels in healthy individuals and patients with different types of cancer.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Healthy Controls and Cancer Patients

| Cancer Type | Patient Group | N | Mean ± SD (nmol/mg creatinine) | Range (nmol/mg creatinine) | Reference |

| Colorectal Cancer | Healthy Controls | 29 | 2.8 ± 1.5 | - | [5] |

| Colorectal Cancer Patients | 42 | 5.9 ± 4.8 | - | [5] | |

| Breast Cancer | Healthy Controls | 28 | - | < 3.0 | [6] |

| Breast Cancer Patients | 28 | - | 0.5 - 12.0 | [6] | |

| Urogenital Malignancies | Healthy Controls | 52 | 1.4 ± 0.7 | - | [3] |

| Cancer Patients | - | Significantly elevated | - | [3][4] |

Note: Data presented here is a compilation from multiple sources and methodologies may vary. Direct comparison between studies should be made with caution.

Experimental Protocols

Accurate and reliable quantification of N1,N8-diacetylspermidine is crucial for both research and clinical applications. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (MS), is a highly sensitive and specific method for the quantification of N1,N8-diacetylspermidine.

Sample Preparation (Urine):

-

Collection: Collect a 24-hour or spot urine sample.

-

Centrifugation: Centrifuge the urine sample to remove any particulate matter.

-

Extraction (Optional but recommended for complex matrices): Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.

-

Derivatization (if using fluorescence detection): If not using MS, derivatization with a fluorescent tag (e.g., dansyl chloride) may be necessary to enhance detection.

HPLC-MS/MS Parameters (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-product ion transitions for N1,N8-diacetylspermidine and an internal standard.[10]

References

- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of antibodies highly specific to N1,N8-diacetylspermidine, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography-tandem mass spectrometry method: application to identify potential markers for human hepatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

N1,N8-Diacetylspermidine: A Comprehensive Technical Guide on its Biological Functions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (Ac2Spd) is a diacetylated polyamine that has emerged as a significant molecule in biomedical research. This technical guide provides an in-depth overview of the biological functions and metabolic pathways of N1,N8-diacetylspermidine. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its role as a biomarker in various diseases, particularly cancer, and its intricate connection with polyamine metabolism. This document summarizes key quantitative data, presents detailed experimental protocols for its analysis, and provides visual representations of the associated signaling and metabolic pathways to facilitate a comprehensive understanding of this important biomolecule.

Introduction

Polyamines, including spermidine (B129725), spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. N1,N8-diacetylspermidine is a product of spermidine catabolism, and its levels are often altered in pathological conditions, most notably in cancer. This has led to its investigation as a potential biomarker for disease diagnosis, prognosis, and monitoring of therapeutic response.

Biological Functions of N1,N8-Diacetylspermidine

The primary biological function of N1,N8-diacetylspermidine that has been extensively studied is its role as a biomarker. Elevated levels of this molecule are frequently observed in the urine and plasma of patients with various malignancies.

Cancer Biomarker

Numerous studies have demonstrated a significant increase in urinary excretion of N1,N8-diacetylspermidine in patients with various cancers, including those of the urogenital tract, colon, and breast.[1][2] Its levels often correlate with tumor stage and can decrease following successful treatment, suggesting its utility as a prognostic indicator.[2]

-

Urogenital Malignancies: Increased urinary levels of N1,N8-diacetylspermidine have been reported in patients with urogenital cancers.[3]

-

Colorectal Cancer: Patients with colon adenocarcinoma show significantly increased urinary excretion of both N1-acetylspermidine and N8-acetylspermidine.[1] For N1-acetylspermidine, a cut-off value of 4.0 nmol/mg creatinine (B1669602) has been shown to yield a 95% specificity and 50% sensitivity for colon cancer.[1]

-

Breast Cancer: The sensitivity of urinary N1,N12-diacetylspermine and N1,N8-diacetylspermidine as tumor markers for breast cancer has been reported to be 46.4% and 14.2%, respectively.[4]

Other Pathological Conditions

Beyond cancer, altered levels of acetylated polyamines, including N1,N8-diacetylspermidine, have been associated with other diseases, indicating a broader role in human pathophysiology.

Metabolic and Signaling Pathways

N1,N8-diacetylspermidine is a key metabolite in the polyamine catabolic pathway. Its formation is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).

Polyamine Metabolism

The catabolism of polyamines is a critical process for maintaining cellular homeostasis. Spermidine can be acetylated at either the N1 or N8 position. The acetylation is catalyzed by SSAT, which transfers an acetyl group from acetyl-CoA to the amino groups of spermidine. The resulting N1-acetylspermidine can be further oxidized by polyamine oxidase (PAOX) to produce putrescine, while N8-acetylspermidine can be deacetylated back to spermidine. The diacetylated form, N1,N8-diacetylspermidine, is primarily an end product that is excreted from the cell.

Regulation of Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is a highly regulated enzyme at both the transcriptional and post-transcriptional levels. Its expression is induced by a variety of stimuli, including high levels of polyamines, hormones, and cytokines.

The transcription of the SSAT gene is controlled by several transcription factors, including NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1).[5] These factors bind to a polyamine-responsive element (PRE) in the SSAT promoter. The interaction between Nrf-2 and PMF-1 is crucial for the transcriptional activation of the SSAT gene.[5]

SSAT is also regulated at the post-transcriptional and post-translational levels. The stability of SSAT mRNA can be influenced by polyamines. Furthermore, the SSAT protein has a very short half-life and its degradation is regulated by the proteasome. Post-translational modifications, such as phosphorylation, can also modulate SSAT activity.[6][7][8]

Quantitative Data

The following tables summarize quantitative data related to N1,N8-diacetylspermidine and the key enzyme in its synthesis, SSAT.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Cancer Patients and Healthy Controls

| Cancer Type | Patient Group | N | Mean ± SD (nmol/mg creatinine) | p-value | Reference |

| Urogenital | Patients | - | Significantly increased | <0.05 | [3] |

| Healthy Controls | - | Normal levels | [3] | ||

| Colorectal | Patients | 42 | Significantly increased | <0.05 | [1] |

| Healthy Controls | 29 | Normal levels | [1] | ||

| Breast | Patients | 28 | - | - | [4] |

| Healthy Controls | - | - | [4] |

Note: Specific mean and standard deviation values were not consistently available in the reviewed literature.

Table 2: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)

| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |

| N1-dansylnorspermine | Rat Hepatoma Cells | ~11 | - | [9] |

| Acetyl-CoA | Rat Hepatoma Cells | ~13 | - | [9] |

| Spermidine | Zebrafish (zSSAT1) | 55 | - | [10] |

| Spermine | Zebrafish (zSSAT1) | 182 | - | [10] |

Experimental Protocols

This section provides an overview of common experimental protocols used for the quantification of N1,N8-diacetylspermidine and the measurement of SSAT activity.

Quantification of N1,N8-Diacetylspermidine

ELISA is a sensitive and high-throughput method for quantifying N1,N8-diacetylspermidine in biological fluids.

Protocol Outline:

-

Sample Preparation: Centrifuge urine or plasma samples to remove debris.[11] Dilute samples as necessary.

-

Coating: Coat a 96-well microplate with a capture antibody specific for N1,N8-diacetylspermidine and incubate.

-

Washing: Wash the plate to remove unbound antibody.

-

Blocking: Add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add standards and prepared samples to the wells and incubate.

-

Detection Antibody: Add an enzyme-conjugated detection antibody and incubate.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Substrate Addition: Add a chromogenic substrate.

-

Color Development: Incubate until a color change is observed.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of N1,N8-diacetylspermidine in the samples.

LC-MS/MS is a highly specific and sensitive method for the absolute quantification of N1,N8-diacetylspermidine.

Protocol Outline:

-

Sample Preparation:

-

Thaw urine or plasma samples on ice.

-

Add an internal standard (e.g., a stable isotope-labeled analog of N1,N8-diacetylspermidine).

-

Precipitate proteins using a solvent like acetonitrile (B52724) or methanol.

-

Centrifuge and collect the supernatant.

-

Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

-

-

LC Separation:

-

Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate N1,N8-diacetylspermidine from other components.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of N1,N8-diacetylspermidine in the samples by comparing the peak area ratios to a standard curve.

-

Measurement of SSAT Enzyme Activity

SSAT activity is typically measured by quantifying the amount of acetylated product formed over time.

Protocol Outline:

-

Lysate Preparation:

-

Homogenize cells or tissues in a lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.8), spermidine as the substrate, and acetyl-CoA as the acetyl group donor.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of cell lysate.

-

Incubate the reaction for a specific time at 37°C.

-

-

Reaction Termination:

-

Stop the reaction by methods such as boiling or adding a strong acid.

-

-

Product Detection:

-

Activity Calculation:

-

Calculate the SSAT activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Conclusion

N1,N8-diacetylspermidine is a critical molecule in polyamine metabolism with significant implications for human health and disease. Its role as a non-invasive biomarker for various cancers is well-documented and holds promise for improving early detection and patient monitoring. The regulation of its synthesis through the highly inducible enzyme SSAT presents a potential therapeutic target. This technical guide has provided a comprehensive overview of the current knowledge on N1,N8-diacetylspermidine, including its biological functions, metabolic and signaling pathways, quantitative data, and key experimental protocols. Further research is warranted to fully elucidate the intricate roles of this molecule in cellular physiology and to translate these findings into clinical applications.

References

- 1. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-transcriptional regulation of the content of spermidine/spermine N1-acetyltransferase by N1N12-bis(ethyl)spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Post-translational modification - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

The Core Mechanism of Action of Diacetylated Polyamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylated polyamines, principally N¹,N¹²-diacetylspermine (DiAcSpm) and N¹,N⁸-diacetylspermidine (DiAcSpd), are metabolic products of endogenous polyamines that are increasingly recognized for their significant roles in cellular physiology and pathology. Historically viewed as mere catabolic intermediates destined for excretion, recent evidence has illuminated their active participation in critical cellular processes, including proliferation, gene regulation, and signaling. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of diacetylated polyamines, with a focus on their molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.

Polyamine Metabolism and the Genesis of Diacetylated Polyamines

Polyamines such as spermine (B22157) and spermidine (B129725) are ubiquitous polycations essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines, a critical step in their catabolism, is primarily catalyzed by the rate-limiting enzyme spermidine/spermine N¹-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to the N¹ position of spermine or spermidine. A second acetylation can occur, resulting in the formation of diacetylated polyamines.[1]

These diacetylated forms have a reduced positive charge compared to their parent molecules, which facilitates their export from the cell.[2] Alternatively, they can be oxidized by acetylpolyamine oxidase (PAOX), leading to the "back-conversion" of polyamines, where N¹-acetylspermine and N¹-acetylspermidine are converted back to spermidine and putrescine, respectively.[3][4] The diacetylated forms, particularly DiAcSpm, are often found at elevated levels in the urine of cancer patients, positioning them as potential biomarkers for various malignancies.[5][6][7]

Polyamine Metabolism Pathway

Caption: Overview of the polyamine metabolic pathway.

Quantitative Data on Enzyme Kinetics and Cellular Effects

The biological activity of diacetylated polyamines is intrinsically linked to the kinetics of the enzymes that produce and degrade them, as well as their effective concentrations in cellular systems.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibitor | Ki (nM) | Reference(s) |

| Human SSAT1 | Spermidine | 55 | - | - | N¹-spermine-acetyl-CoA | 6 | [8][9] |

| Spermine | 182 | - | - | [9] | |||

| Human SSAT2 | Spermidine | >1000 | <0.01 | <0.3 | - | - | [10][11] |

| Spermine | >1000 | <0.01 | <0.3 | - | - | [10][11] | |

| Human HDAC10 | N⁸-Acetylspermidine | - | - | 2,900 ± 200 | - | - | [6] |

| N¹-Acetylspermidine | - | - | 24 ± 5 | - | - | [6] | |

| Zebrafish HDAC10 | N⁸-Acetylspermidine | - | - | 4,600 ± 300 | - | - | [6] |

| N¹-Acetylspermidine | - | - | 7 ± 2 | - | - | [6] |

| Cellular Effect | Compound | Cell Line(s) | Effective Concentration | Observed Effect | Reference(s) |

| Increased Cell Proliferation | N¹,N¹²-Diacetylspermine | SW480, Caco-2 | 0.5 µM | Significant increase in growth rate | [2][12] |

Molecular Mechanisms of Action

The mechanisms through which diacetylated polyamines exert their biological effects are multifaceted, involving interactions with nucleic acids, modulation of signaling pathways, and regulation of enzyme activity.

Regulation of Gene Expression: The miR-559/CBS Axis

A significant breakthrough in understanding the mechanism of diacetylated polyamines has been the elucidation of the N¹,N¹²-diacetylspermine (DiAcSpm)-mediated regulation of the microRNA-559 (miR-559) and cystathionine (B15957) β-synthase (CBS) axis in colorectal cancer (CRC) cells.[2][8] In this pathway, DiAcSpm downregulates the expression of miR-559.[8][12] As miR-559 normally targets the 3'-UTR of CBS mRNA for degradation or translational repression, its downregulation by DiAcSpm leads to an increase in CBS protein levels.[8][12] Elevated CBS, an enzyme involved in transsulfuration and hydrogen sulfide (B99878) production, has been shown to promote CRC cell proliferation.[12]

References

- 1. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. cdn.thewellbio.com [cdn.thewellbio.com]

- 8. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDA-Pred: Predicting the binding affinity of protein-DNA complexes using machine learning techniques and structural features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

N1,N8-Diacetylspermidine: A Technical Whitepaper on its Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Historically relegated to the status of a metabolic byproduct and urinary biomarker for certain malignancies, emerging research is beginning to shed light on its intricate involvement in polyamine homeostasis and its potential as a therapeutic target, particularly in oncology. This technical guide provides an in-depth overview of the preliminary studies investigating the therapeutic relevance of DiAcSpd. It consolidates available quantitative data, details key experimental protocols, and visualizes the known signaling pathways and experimental workflows. The central therapeutic hypothesis revolves not around the direct activity of DiAcSpd itself, but rather the modulation of its metabolic pathway to impact cancer cell proliferation.

Introduction

Polyamines, including spermidine, are essential polycations involved in a myriad of cellular processes such as cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a well-established hallmark of cancer, making the enzymes within this pathway attractive targets for therapeutic intervention. N1,N8-diacetylspermidine has been identified as a urinary biomarker in various cancers, including colorectal, breast, and urogenital malignancies, with its levels often correlating with disease progression and treatment response[1][2]. However, recent investigations into the enzymatic regulation of polyamines have unveiled a more functional role for the acetylation and deacetylation of spermidine, positioning DiAcSpd within a therapeutically relevant signaling cascade.

The Polyamine Metabolism and N1,N8-Diacetylspermidine's Place

The therapeutic potential related to N1,N8-diacetylspermidine is primarily understood through its relationship with Histone Deacetylase 10 (HDAC10). HDAC10 is a unique class IIb HDAC that functions as a polyamine deacetylase with a high specificity for N8-acetylspermidine (N8-AcSpd)[3]. The deacetylation of N8-AcSpd by HDAC10 regenerates spermidine, which can then re-enter the polyamine pool to support cell proliferation. This recycling mechanism is particularly crucial for cancer cells, which have an elevated demand for polyamines.

N1,N8-diacetylspermidine is synthesized from N1-acetylspermidine by the enzyme arylamine N-acetyltransferase (NAT2) and is considered a terminal metabolic product[3]. Inhibition or knockout of HDAC10 leads to an accumulation of its substrate, N8-AcSpd, and subsequently, an increase in N1,N8-diacetylspermidine[3][4][5]. Therefore, the therapeutic strategy does not involve administering DiAcSpd, but rather inhibiting HDAC10 to disrupt polyamine homeostasis and sensitize cancer cells to polyamine-depleting therapies like difluoromethylornithine (DFMO).

Signaling Pathway

The following diagram illustrates the key enzymatic steps in the metabolism of acetylated spermidine derivatives.

Quantitative Data

The primary quantitative data available focuses on the modulation of acetylated spermidine derivatives upon inhibition of HDAC10.

| Cell Line | Treatment | N1-acetylspermidine (Relative Abundance) | N8-acetylspermidine (Relative Abundance) | N1,N8-diacetylspermidine (Relative Abundance) | Reference |

| BE(2)-C | DMSO (Control) | ~1.0 | ~1.0 | ~1.0 | [4][5] |

| BE(2)-C | DKFZ-748 (HDAC10 Inhibitor) | No significant change | Significant increase | Significant increase | [4][5] |

| BE(2)-C | HDAC10 Knockdown | Decrease | Significant increase | Significant increase | [4][5] |

Note: This table summarizes the reported trends. Absolute quantification can be found in the cited literature.

The sensitivity of urinary N1,N8-diacetylspermidine as a tumor marker has been quantified in comparison to other established markers.

| Cancer Type | N1,N8-diacetylspermidine Sensitivity | CEA Sensitivity | CA 15-3 Sensitivity | CA 19-9 Sensitivity | Reference |

| Breast Cancer | 14.2% | Lower | Lower | N/A | [2] |

| Colorectal Cancer | 36.3% | Higher | N/A | Lower | [2] |

Experimental Protocols

Quantification of N1,N8-Diacetylspermidine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of polyamines from cell culture samples.

1. Sample Preparation:

- Harvest cells and wash with ice-cold PBS.

- Perform cell lysis using a suitable buffer (e.g., RIPA buffer).

- Perform protein quantification (e.g., BCA assay) to normalize the sample.

- Add an internal standard (e.g., deuterated N1,N8-diacetylspermidine).

- Extract metabolites using a two-step liquid-liquid extraction with a Folch reagent (chloroform:methanol) and ethyl acetate.

- Dry the organic phase under a stream of nitrogen.

2. Derivatization (Dansyl Chloride Method):

- Reconstitute the dried extract in a suitable buffer (e.g., sodium carbonate buffer, pH 9.5).

- Add dansyl chloride solution in acetone (B3395972) and incubate at 60°C for 30 minutes.

- Add a quenching solution (e.g., proline) to remove excess dansyl chloride.

- Extract the dansylated derivatives with a suitable organic solvent (e.g., toluene).

- Dry the organic phase and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, 2.6 µm, 2.1 mm × 150 mm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.

- Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and the internal standard.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Plating:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat cells with varying concentrations of the test compound (e.g., an HDAC10 inhibitor) or vehicle control.

- Incubate for the desired duration (e.g., 24, 48, or 72 hours).

3. MTS Reagent Addition:

- Add MTS reagent, combined with an electron coupling reagent (e.g., PES), to each well.

- Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

- Measure the absorbance of the formazan (B1609692) product at 490 nm using a plate reader.

5. Data Analysis:

- Subtract the background absorbance (media only).

- Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

HDAC10 Enzymatic Assay

This protocol describes a fluorescent-based assay to measure HDAC10 activity.

1. Reagents:

- Recombinant human HDAC10 enzyme.

- Fluorescently labeled substrate (e.g., aminocoumarin-labeled N8-acetylspermidine derivative).

- Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2).

- Developer solution (e.g., containing a protease to cleave the deacetylated product and release the fluorophore).

2. Assay Procedure:

- In a 384-well plate, add the HDAC10 enzyme and the test inhibitor at various concentrations.

- Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

- Initiate the reaction by adding the fluorescently labeled substrate.

- Incubate for a specific time (e.g., 60 minutes) at 37°C.

- Stop the reaction and add the developer solution.

- Incubate for a further period to allow for the development of the fluorescent signal.

3. Measurement:

- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

4. Data Analysis:

- Calculate the percentage of inhibition relative to the no-inhibitor control.

- Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the therapeutic potential of targeting the N1,N8-diacetylspermidine metabolic pathway.

Conclusion and Future Directions

The preliminary studies on N1,N8-diacetylspermidine are shifting its perception from a simple biomarker to a key indicator of a therapeutically relevant metabolic pathway. The current body of evidence strongly suggests that the therapeutic potential lies in the inhibition of HDAC10, which leads to an accumulation of N8-acetylspermidine and subsequently N1,N8-diacetylspermidine, thereby disrupting polyamine homeostasis and inhibiting cancer cell growth.

Future research should focus on several key areas:

-

Direct Biological Activity: Investigating whether N1,N8-diacetylspermidine has any direct biological effects, independent of the broader polyamine pathway dysregulation.

-

In Vivo Efficacy: Conducting in vivo studies using animal models of cancer to evaluate the efficacy of selective HDAC10 inhibitors in combination with established anticancer agents.

-

Biomarker Refinement: Further validating the use of urinary or plasma N1,N8-diacetylspermidine as a pharmacodynamic biomarker for HDAC10 inhibitor activity in clinical settings.

-

Mechanism of Transport: Elucidating the mechanisms by which acetylated polyamines are transported across cell membranes, which could reveal additional therapeutic targets.

References

- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

N1,N8-Diacetylspermidine: A Key Biomarker in Urogenital Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Alterations in polyamine metabolism are a well-established hallmark of cancer, and there is a growing body of evidence highlighting the significance of their acetylated metabolites as biomarkers. This technical guide provides a comprehensive overview of the current understanding of N1,N8-diacetylspermidine and its profound link to urogenital malignancies, including prostate, bladder, kidney, and ovarian cancers. Urinary levels of N1,N8-diacetylspermidine, along with N1,N12-diacetylspermine (DiAcSpm), have been found to be significantly elevated in patients with these cancers, positioning them as promising non-invasive biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[1][2][3][4] This guide will delve into the quantitative data supporting this association, detail the experimental protocols for its detection, and illustrate the key signaling pathways involved.

Quantitative Data Summary

The concentration of N1,N8-diacetylspermidine in urine is a key indicator of its potential as a biomarker. The following tables summarize quantitative data from various studies, comparing the levels of this metabolite in patients with urogenital malignancies and healthy controls. It is important to note that methodologies and patient cohorts may vary between studies, affecting direct comparability.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Patients with Urogenital Malignancies vs. Healthy Controls

| Malignancy Type | Patient Cohort | N1,N8-Diacetylspermidine Level (nmol/mg creatinine) - Mean ± SD or Median (Range) | Healthy Controls (nmol/mg creatinine) - Mean ± SD or Median (Range) | Reference |

| Urogenital Malignancies (General) | Patients with various urogenital cancers | Significantly increased compared to healthy persons | Not specified quantitatively in this study, but levels are low | [3][4] |

| Colorectal Cancer (for comparison) | 42 patients | N1SPD: Significantly increased | 29 healthy controls | [5] |

Note: Specific quantitative data for N1,N8-diacetylspermidine across a wide range of urogenital cancers in a single comprehensive study is limited. The available data strongly indicates a significant increase in patients with malignancies. Further research with standardized methodologies is needed for more precise comparative values.

Table 2: Diagnostic Performance of Urinary Diacetylpolyamines

| Malignancy Type | Diacetylpolyamine | Sensitivity (%) | Specificity (%) | Reference |

| Urogenital Malignancies | N1,N8-diacetylspermidine & N1,N12-diacetylspermine (combined) | High (distinguishes >90% of patients from healthy individuals) | High | [4] |

| Breast Cancer | N1,N8-diacetylspermidine | 14.2 | Not specified | [6] |

| Colorectal Cancer | N1,N8-diacetylspermidine | 36.3 | Not specified | [6] |

| Bladder Cancer | N1,N12-diacetylspermine | Not significantly different from controls | Not significantly different from controls | [7] |

Note: While some studies show high sensitivity and specificity for combined diacetylpolyamines in urogenital cancers, the performance of N1,N8-diacetylspermidine alone can vary by cancer type. One study indicated that N1,N12-diacetylspermine may not be a useful marker for bladder cancer.[7]

Experimental Protocols

Accurate quantification of N1,N8-diacetylspermidine in biological fluids is crucial for its clinical application. The two most common methods employed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple polyamines and their derivatives.

Methodology Overview:

-

Sample Preparation:

-

Urine samples are collected and centrifuged to remove cellular debris.

-

An internal standard (e.g., a stable isotope-labeled version of N1,N8-diacetylspermidine) is added to the urine sample for accurate quantification.

-

Proteins are precipitated using an acid (e.g., perchloric acid) and removed by centrifugation.

-

The supernatant is then subjected to derivatization (e.g., with benzoyl chloride) to improve the chromatographic properties and ionization efficiency of the polyamines.[8]

-

-

Chromatographic Separation:

-

The derivatized sample is injected into an HPLC system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

-

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and its internal standard are monitored for high selectivity and sensitivity.

-

Workflow Diagram:

Caption: Workflow for N1,N8-diacetylspermidine quantification by HPLC-MS/MS.

Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and cost-effective method for the quantification of N1,N8-diacetylspermidine, particularly for large-scale clinical studies.

Methodology Overview:

-

Principle: This is a competitive immunoassay. N1,N8-diacetylspermidine in the sample competes with a fixed amount of enzyme-labeled N1,N8-diacetylspermidine for binding to a limited amount of specific antibody coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of N1,N8-diacetylspermidine in the sample.

-

Procedure:

-

Coating: Microtiter plate wells are coated with a capture antibody specific for N1,N8-diacetylspermidine.

-

Blocking: Non-specific binding sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat dry milk).

-

Competition: Urine samples (or standards) and a known amount of enzyme-conjugated N1,N8-diacetylspermidine are added to the wells and incubated.

-

Washing: The wells are washed to remove unbound components.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is measured using a microplate reader. The concentration of N1,N8-diacetylspermidine in the sample is determined by comparing its absorbance to a standard curve.[9][10][11]

-

Workflow Diagram:

Caption: Workflow for competitive ELISA of N1,N8-diacetylspermidine.

Signaling Pathways and Biological Role

The elevation of N1,N8-diacetylspermidine in urogenital malignancies is intrinsically linked to the dysregulation of the polyamine metabolic pathway. The key enzyme responsible for its production is spermidine/spermine (B22157) N1-acetyltransferase (SSAT).

Polyamine Metabolism and the Role of SSAT

Polyamines such as spermidine and spermine are synthesized from ornithine through a series of enzymatic steps. SSAT is the rate-limiting enzyme in the catabolism of polyamines.[12][13] It transfers an acetyl group from acetyl-CoA to spermidine and spermine, forming N1-acetylspermidine and N1-acetylspermine, respectively. N1-acetylspermidine can be further acetylated to form N1,N8-diacetylspermidine. The monoacetylated polyamines are then either exported from the cell or oxidized by N1-acetylpolyamine oxidase (APAO), a process that generates hydrogen peroxide (H₂O₂) and reactive aldehydes, contributing to oxidative stress.[2]

In many cancers, including those of the urogenital tract, the expression and activity of SSAT are upregulated.[12] This leads to an increased flux through the polyamine catabolic pathway, resulting in the accumulation and subsequent excretion of acetylated polyamines like N1,N8-diacetylspermidine in the urine.

Caption: Simplified polyamine metabolism pathway highlighting the role of SSAT.

Link to Oncogenic Signaling

The dysregulation of SSAT and polyamine metabolism is not an isolated event but is interconnected with major oncogenic signaling pathways.

-

AKT/mTOR Pathway: In prostate cancer, the PI3K/AKT/mTOR pathway has been shown to upregulate enzymes in the polyamine synthesis pathway.[14] This increased production of polyamines can, in turn, induce SSAT expression as a feedback mechanism to control intracellular polyamine levels.

-

Oxidative Stress and Tumor Progression: The catabolism of polyamines by the SSAT/APAO axis is a significant source of reactive oxygen species (ROS).[2] While high levels of ROS can be cytotoxic, moderately elevated levels, as often seen in cancer cells, can promote tumor progression by inducing DNA damage, genomic instability, and activating pro-survival signaling pathways.

-

Inflammation: Chronic inflammation is a known risk factor for several urogenital cancers. Inflammatory stimuli can induce SSAT expression, linking inflammation to the altered polyamine metabolism observed in cancer.[14]

Caption: The link between oncogenic signaling and polyamine catabolism.

Conclusion and Future Directions

N1,N8-diacetylspermidine has emerged as a highly promising, non-invasive biomarker for the detection and monitoring of urogenital malignancies. Its elevated urinary levels are a direct consequence of the dysregulated polyamine metabolism, particularly the upregulation of SSAT, a key feature of many cancers. The quantification of N1,N8-diacetylspermidine, through robust methods like HPLC-MS/MS and ELISA, offers a valuable tool for cancer research and has the potential for clinical translation.

Future research should focus on:

-

Large-scale clinical validation studies: To establish definitive cutoff values for N1,N8-diacetylspermidine for specific urogenital cancers.

-

Elucidation of direct signaling roles: Investigating whether N1,N8-diacetylspermidine itself has any direct biological activity or if it is solely a metabolic byproduct.

-

Therapeutic targeting: The polyamine catabolic pathway, particularly SSAT, represents a potential target for novel cancer therapies. The development of SSAT inhibitors or modulators could offer new avenues for treatment.[1]

This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the critical role of N1,N8-diacetylspermidine in the context of urogenital malignancies. Continued investigation in this area holds significant promise for improving the diagnosis, prognosis, and treatment of these cancers.

References

- 1. pnas.org [pnas.org]

- 2. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of urinary N1,N8-diacetylspermidine and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the utility of N1,N12-diacetylspermine and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of urine N1,N12-Diacetylspermine as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of antibodies highly specific to N1,N8-diacetylspermidine, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies | MDPI [mdpi.com]

- 14. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N1,N8-Diacetylspermidine as a Cancer Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (Ac2Spd) is a polyamine metabolite that has emerged as a promising biomarker for the detection and monitoring of various cancers. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in neoplastic diseases. The acetylation of polyamines is a key catabolic process, and elevated levels of acetylated polyamines, such as Ac2Spd, in biological fluids like urine have been associated with the presence of malignant tumors.[1][2][3] These application notes provide a comprehensive overview of the utility of Ac2Spd as a cancer biomarker, including detailed protocols for its quantification and insights into its biological relevance.

Clinical Significance

Elevated urinary concentrations of N1,N8-diacetylspermidine have been observed in patients with various malignancies, including urogenital, colorectal, and breast cancers.[1][4] Studies have demonstrated that urinary Ac2Spd levels are significantly higher in cancer patients compared to healthy individuals.[1] Furthermore, the levels of this biomarker tend to decrease following successful cancer treatment and increase upon tumor recurrence, suggesting its potential role in monitoring therapeutic response and disease progression.[2]

Diagnostic and Prognostic Value

N1,N8-diacetylspermidine, often in conjunction with a related compound N1,N12-diacetylspermine (Ac2Spm), has shown utility in distinguishing cancer patients from healthy individuals.[3] In some cancers, the sensitivity of these diacetylated polyamines as biomarkers has been reported to be higher than that of established markers such as Carcinoembryonic Antigen (CEA) and Cancer Antigen 15-3 (CA 15-3).[4] For instance, in patients with colorectal cancer, the sensitivity of Ac2Spd was found to be 36.3%, while in breast cancer patients, it was 14.2%.[4] While Ac2Spd may not be a standalone diagnostic marker for all cancer types, its inclusion in a panel of biomarkers could significantly improve early detection and prognostic evaluation.

Data Presentation: Quantitative Levels of Urinary N1,N8-Diacetylspermidine

The following tables summarize the reported concentrations of N1,N8-diacetylspermidine in the urine of healthy individuals and patients with different types of cancer. These values are typically normalized to creatinine (B1669602) levels to account for variations in urine dilution.

| Population | Analyte | Mean Concentration (nmol/mg creatinine) | Notes | Reference |

| Healthy Controls | N8-acetylspermidine | - | Cut-off for normalcy: 4.0 nmol/mg creatinine | [1] |

| Colorectal Cancer Patients | N8-acetylspermidine | Significantly increased compared to controls | Elevated in poorly differentiated adenocarcinoma | [1] |

| Cancer Type | Analyte | Sensitivity | Specificity | Comparison to Other Markers | Reference |

| Colorectal Cancer | N1,N8-diacetylspermidine | 36.3% | Not specified | CEA: Not specified, CA 19-9: Not specified | [4] |

| Breast Cancer | N1,N8-diacetylspermidine | 14.2% | Not specified | Higher than CEA and CA 15-3 | [4] |

| Urogenital Malignancies | N1,N8-diacetylspermidine | Significantly increased | High specificity for malignancy | More frequently and markedly increased than other polyamines | [2][3] |

Signaling Pathway: Polyamine Catabolism

The production of N1,N8-diacetylspermidine is a key step in the polyamine catabolic pathway. This pathway is often upregulated in cancer cells to manage the high levels of polyamines required for their rapid proliferation. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a crucial role in this process.

Caption: Polyamine catabolism pathway leading to N1,N8-diacetylspermidine.

Experimental Protocols

Accurate and reproducible quantification of N1,N8-diacetylspermidine is crucial for its clinical application as a biomarker. The two primary methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow